molecular formula C13H16N2O2 B2691628 1-(2,5-Dimethylbenzyl)piperazine-2,3-dione CAS No. 1708013-64-2

1-(2,5-Dimethylbenzyl)piperazine-2,3-dione

Cat. No. B2691628
M. Wt: 232.283
InChI Key: QKJBCJOCPJJOCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dimethylbenzyl)piperazine-2,3-dione, also known as DMMDA-2, is a psychoactive compound that belongs to the piperazine family. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. DMMDA-2 is known for its hallucinogenic effects and has been studied extensively for its potential therapeutic applications.

Mechanism Of Action

1-(2,5-Dimethylbenzyl)piperazine-2,3-dione is believed to exert its psychoactive effects by acting as a partial agonist at serotonin receptors in the brain. It also has affinity for dopamine and norepinephrine receptors, which may contribute to its mood-enhancing effects.

Biochemical And Physiological Effects

1-(2,5-Dimethylbenzyl)piperazine-2,3-dione has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its mood-enhancing effects. It has also been shown to have anti-inflammatory properties and may have potential as a neuroprotective agent.

Advantages And Limitations For Lab Experiments

1-(2,5-Dimethylbenzyl)piperazine-2,3-dione has several advantages for laboratory experiments, including its high potency and selectivity for serotonin receptors. However, its psychoactive effects and potential for abuse make it a challenging compound to work with. Additionally, its synthesis requires advanced knowledge of organic chemistry and should only be attempted by trained professionals in a controlled laboratory setting.

Future Directions

There are several potential future directions for research on 1-(2,5-Dimethylbenzyl)piperazine-2,3-dione. One area of interest is its potential therapeutic applications in the treatment of mental health disorders. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to better understand the mechanism of action of 1-(2,5-Dimethylbenzyl)piperazine-2,3-dione and its effects on neurotransmitter systems in the brain.

Synthesis Methods

1-(2,5-Dimethylbenzyl)piperazine-2,3-dione can be synthesized through a multi-step process involving the condensation of 2,5-dimethylbenzaldehyde with 2,3-piperazinedione. The resulting intermediate is then reduced to yield 1-(2,5-Dimethylbenzyl)piperazine-2,3-dione. The synthesis of 1-(2,5-Dimethylbenzyl)piperazine-2,3-dione requires advanced knowledge of organic chemistry and should only be attempted by trained professionals in a controlled laboratory setting.

Scientific Research Applications

1-(2,5-Dimethylbenzyl)piperazine-2,3-dione has been studied for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have a positive effect on mood and cognition in animal models, and some preliminary studies in humans have shown promising results as well.

properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]piperazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9-3-4-10(2)11(7-9)8-15-6-5-14-12(16)13(15)17/h3-4,7H,5-6,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJBCJOCPJJOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCNC(=O)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethylbenzyl)piperazine-2,3-dione

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